molecular formula C₂₅H₃₉NaO₁₁ B1141165 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt CAS No. 153010-37-8

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt

Cat. No.: B1141165
CAS No.: 153010-37-8
M. Wt: 538.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

sodium;(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1/t17-,18-,19+,22-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIQXOHNZDVJLR-UQDBSXALSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857777
Record name Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153010-37-8
Record name Sodium 4-hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt typically involves multiple steps. The synthetic route generally starts with the preparation of the core phenyl structure, followed by the introduction of the hydroxyl, methoxy, and glucuronide groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.

Scientific Research Applications

Biological Activities

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress. This is particularly relevant in the context of neuroprotection, where oxidative damage plays a significant role in neurodegenerative diseases .
  • Metabolite of Idebenone : It is recognized as a metabolite of Idebenone, a compound known for its neuroprotective properties. The glucuronidation process often increases water solubility, facilitating the elimination of potentially toxic metabolites from the body .
  • Enzyme Inhibition : Research indicates that compounds with similar structures may exhibit inhibitory effects on various enzymes, including β-glucuronidase. This inhibition can play a role in modulating metabolic pathways and reducing toxicity associated with certain drugs .

Interaction Profiles

Studies on interaction profiles indicate that 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt may interact with various biological targets:

Compound Name Structural Features Biological Activity
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl beta-D-glucuronide monosodium saltSimilar methoxy and hydroxy groupsPotentially similar neuroprotective effects
IdebenoneShorter alkyl chain; no glucuronide moietyKnown antioxidant and neuroprotective agent
Quercetin 3-O-glucuronideFlavonoid structure; glucuronidatedAntioxidant activity; anti-inflammatory

The unique combination of long-chain hydroxyalkyl substituents and multiple methoxy groups enhances both solubility and potential biological activity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The glucuronide moiety is essential for its solubility and bioavailability. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Similar Compounds Identified

4-Methylumbelliferyl beta-D-Glucuronide
  • Structure : Fluorescent β-D-glucuronide with a 4-methylumbelliferone aglycone.
  • Molecular Weight : ~338.3 g/mol (estimated).
  • Application : Widely used in high-throughput enzymatic assays to measure β-glucuronidase activity or competing glucuronides .
  • Key Difference: The fluorescent properties of 4-methylumbelliferyl glucuronide make it ideal for kinetic studies, unlike the non-fluorescent target compound, which is primarily a metabolite .
Fluorophenyl-Indol Heptenoic Acid Monosodium Salts
  • Examples: [R,S-E]-(±)-7-[3-(4-Fluorophenyl)-1-ethyl-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt. [R,R-E]-(±)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid monosodium salt .
  • Molecular Weight : ~500–550 g/mol (estimated).
  • Key Difference: These compounds lack the glucuronide moiety but share the monosodium salt functionalization, emphasizing ionic solubility for drug delivery .
Benzimidazole Sulfonyl Benzoic Acid Sodium Salts
  • Example : 3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt .
  • Application : Proton pump inhibitors or kinase inhibitors.
  • Key Difference: Sulfonyl and benzimidazole groups confer distinct acidity and target specificity compared to the phenolic-glucuronide structure of the target compound .

Comparative Data Table

Compound Molecular Weight Key Functional Groups Applications Solubility
4-Hydroxy-2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenyl glucuronide Na⁺ 538.56 g/mol Phenolic, glucuronide, hydroxydecyl Metabolite studies, drug development No data available
4-Methylumbelliferyl beta-D-glucuronide ~338.3 g/mol Fluorescent aglycone, glucuronide Enzymatic assays, diagnostics Water-soluble
Fluorophenyl-indol heptenoic acid Na⁺ salts ~500–550 g/mol Indole, fluorophenyl, carboxylic acid Pharmaceutical intermediates Moderate in polar solvents
Benzimidazole sulfonyl benzoic acid Na⁺ salts ~600–650 g/mol Benzimidazole, sulfonyl, pyridinyl Enzyme inhibition, drug discovery pH-dependent

Research Findings and Functional Insights

  • Metabolic Stability : The target compound’s glucuronide group enhances water solubility, facilitating renal excretion, a feature shared with other glucuronides like 4-methylumbelliferyl glucuronide .
  • Synthetic Challenges : Unlike fluorophenyl-indol salts, the hydroxydecyl chain in the target compound introduces synthetic complexity due to stereochemical control during glucuronidation .
  • Regulatory Compliance : Suppliers emphasize adherence to global regulatory standards (e.g., REACH, FDA), a requirement shared with pharmaceutical intermediates like benzimidazole derivatives .

Biological Activity

4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide monosodium salt (CAS 153010-37-8) is a glucuronide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucuronide moiety that may enhance its solubility and bioavailability.

  • Molecular Formula : C25H39NaO11
  • Molecular Weight : 486.57 g/mol
  • CAS Number : 153010-37-8

Enzyme Inhibition

Recent studies have explored the inhibitory effects of similar compounds on various enzymes relevant to skin aging and other biological processes. For instance, compounds with similar structural features have demonstrated significant inhibitory activity against tyrosinase, elastase, and collagenase, which are critical in the regulation of skin health and aging.

Enzyme Inhibitory Activity IC50 Values (µM)
TyrosinaseYes1.05 - 7.03
ElastaseYesNot specified
CollagenaseYes110.4 - 123.4
HyaluronidaseYesNot specified

These results suggest that derivatives of phenolic compounds can effectively modulate enzymatic activities associated with skin aging, potentially offering therapeutic benefits in dermatological applications .

Antioxidant Properties

The antioxidant capacity of glucuronides is an area of significant interest due to their ability to scavenge free radicals and reduce oxidative stress. The presence of methoxy groups in the structure of 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide may enhance its antioxidant properties, contributing to cellular protection against damage caused by reactive oxygen species (ROS).

Case Studies

  • Skin Aging Models : In vitro studies using human keratinocyte cells have shown that compounds similar to 4-Hydroxy-3-(10-hydroxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-glucuronide exhibit protective effects against UV-induced damage. These studies indicated that such compounds can reduce markers of oxidative stress and inflammation in skin cells, suggesting a potential role in anti-aging formulations .
  • Anti-inflammatory Effects : Research has indicated that glucuronides may possess anti-inflammatory properties, which could be beneficial in treating conditions such as psoriasis or eczema. The modulation of pro-inflammatory cytokines by these compounds has been documented in animal models, highlighting their therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.